3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid
Description
3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid (CAS: 838843-11-1) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-propionic acid moiety at position 3. Its molecular formula is C₁₁H₁₂N₄O₂S, with an average molecular mass of 264.31 g/mol and a monoisotopic mass of 264.0681 g/mol .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-9-4-7-8-6(9)12-3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
KLNNPUJNIZGPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable propanoic acid derivative. One common method is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then hydrolyzed to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The propanoic acid moiety can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the propanoic acid moiety under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A triazole ring which contributes to its biological activity.
- A propionic acid moiety , enhancing its solubility and reactivity.
- The presence of sulfur and nitrogen heteroatoms , allowing for diverse chemical interactions.
Research indicates that 3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid exhibits significant biological activity. Its applications can be categorized as follows:
Antimicrobial Properties
Studies have shown that derivatives containing the triazole ring have notable antimicrobial effects. The mechanism often involves the disruption of cellular processes in bacteria and fungi. For instance, in vitro tests have demonstrated that this compound can inhibit the growth of various pathogens by interfering with their metabolic pathways .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In a study involving peripheral blood mononuclear cells, it was found to influence cytokine release, which is critical in cancer progression and immune response .
Enzyme Interaction
The compound's ability to form hydrogen bonds with enzymes or receptors suggests that it may modulate enzyme activity or disrupt biological pathways essential for cellular function. This interaction is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic benefits .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Antimicrobial Effectiveness : A study tested the compound against a range of bacterial strains and fungi. Results indicated a significant inhibition zone compared to control groups.
- Anticancer Mechanisms : Research involving cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
- Enzyme Inhibition Studies : Experiments showed that the compound could inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular
Biological Activity
3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 173.19 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of amidrazones with succinic anhydride. Various derivatives have been synthesized and characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) .
Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), these compounds showed low toxicity (viability between 94.71% and 96.72%) and influenced the release of key cytokines:
- TNF-α : Decreased by about 44-79% at the highest doses.
- IL-10 : Increased production observed, particularly with certain derivatives .
This immunomodulatory activity suggests potential therapeutic applications in chronic inflammatory conditions.
Antiproliferative Activity
The antiproliferative effects were evaluated using various cancer cell lines. Compounds demonstrated varying degrees of inhibition on cell proliferation, with some derivatives reducing cell viability significantly compared to controls . The presence of the propionic acid moiety appears to modulate this activity.
Antimicrobial Activity
Antimicrobial tests against Gram-positive and Gram-negative bacteria indicated that these derivatives possess moderate antibacterial properties. However, the presence of the propionic acid group may reduce their overall antibacterial efficacy compared to other triazole derivatives lacking this functional group .
Case Studies
Case Study 1: Cytokine Modulation
A study evaluated the effects of various triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). It was found that specific derivatives not only inhibited pro-inflammatory cytokines but also enhanced anti-inflammatory cytokines like IL-10, suggesting a dual mechanism that could be beneficial in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, several derivatives were tested against a panel of 60 human cancer cell lines. The results indicated promising anticancer activity at concentrations around 10 μM, highlighting the potential for further development in oncology .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid, differing primarily in substituent groups on the triazole ring.
3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic Acid (CAS: 690249-66-2)
- Molecular Formula : C₁₄H₁₆N₄O₄S
- Molecular Weight : 336.37 g/mol
- Key Features: Replaces the pyridin-4-yl group with a 3,4-dimethoxyphenyl substituent at position 5 of the triazole.
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic Acid (CAS: 847783-63-5)
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.31 g/mol
- Key Features: Substitutes the triazole’s position 3 with a 4-methylphenyl group instead of the pyridinyl and methyl groups. This compound is explicitly noted as a pharmaceutical impurity reference standard, highlighting its relevance in quality control for drug development .
2-Phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid (CAS: 951783-81-6)
- Molecular Formula : C₁₆H₁₂N₂O₂
- Molecular Weight : 264.29 g/mol
- Its structural divergence underscores the role of the triazole ring in modulating electronic and steric properties .
Comparative Analysis Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications/Properties |
|---|---|---|---|---|
| This compound (838843-11-1) | C₁₁H₁₂N₄O₂S | 264.31 | 4-methyl, 5-pyridin-4-yl, 3-sulfanylpropionic | Potential pharmaceutical intermediate |
| 3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (690249-66-2) | C₁₄H₁₆N₄O₄S | 336.37 | 5-(3,4-dimethoxyphenyl) | Enhanced lipophilicity |
| 3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (847783-63-5) | C₁₂H₁₃N₃O₂S | 263.31 | 3-(4-methylphenyl) | Pharmaceutical impurity standard |
| 2-Phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid (951783-81-6) | C₁₆H₁₂N₂O₂ | 264.29 | Pyrrole core, pyridinyl, phenyl | Non-triazole comparator for structure-activity studies |
Structural and Functional Implications
- Pyridinyl vs. Aryl Substituents : The pyridinyl group in the parent compound introduces hydrogen-bonding capability and polarity, whereas aryl groups (e.g., 3,4-dimethoxyphenyl) increase hydrophobicity, impacting solubility and bioavailability .
- Pharmaceutical Relevance : The use of CAS 847783-63-5 as an impurity standard underscores the importance of structural analogs in ensuring drug safety and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
